molecular formula C18H16N2OS B2555719 N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide CAS No. 334498-34-9

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2555719
CAS No.: 334498-34-9
M. Wt: 308.4
InChI Key: KDDXOJOKTHRKDG-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is a synthetic small molecule featuring a thiazole core and a phenylacetamide moiety, designed for biochemical research. This compound is of significant interest in oncology research, particularly for investigating new anti-proliferative agents. Compounds incorporating the thiazole and acetamide pharmacophores have demonstrated potent cytotoxic effects against a panel of human cancer cell lines . The proposed mechanism of action for structurally related molecules involves the induction of programmed cell death (apoptosis) via the intrinsic mitochondrial pathway, which is characterized by the activation of caspases and an increase in DNA fragmentation . Furthermore, hybrid molecules containing similar benzazole scaffolds have been shown to act as DNA intercalators and inhibitors of topoisomerase enzymes (topo I and topo II), which are critical nuclear enzymes for DNA replication and are frequently overexpressed in tumor cells . Research on related N-(thiazol-2-yl)benzamide analogs also highlights their potential as selective antagonists for specific ion channels, suggesting possible utility in neuropharmacological studies, though this is an emerging area of investigation . This product is intended for research purposes only to further explore these mechanisms and applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-17(12-15-9-5-2-6-10-15)20-18-19-13-16(22-18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXOJOKTHRKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis for 5-Benzyl-1,3-thiazol-2-amine

Step 1: Preparation of N-Benzylthiourea
A suspension of benzylamine (10.9 g, 0.1 mol) and ammonium thiocyanate (7.6 g, 0.1 mol) in anhydrous ethanol (150 mL) was refluxed at 80°C for 4 h. After cooling, the precipitated N-benzylthiourea was filtered and recrystallized from ethanol (yield: 82%, m.p. 132–134°C).

Step 2: Cyclocondensation with α-Bromoacetophenone
A mixture of N-benzylthiourea (5.0 g, 27.8 mmol) and α-bromoacetophenone (6.0 g, 27.8 mmol) in dry acetone (100 mL) was stirred under nitrogen at 25°C for 12 h. The solvent was evaporated, and the residue was purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield 5-benzyl-1,3-thiazol-2-amine as a pale-yellow solid (4.7 g, 68%, m.p. 98–100°C).

Schotten-Baumann Amidation for Final Product Assembly

Reaction Conditions

  • Acylating Agent : 2-Phenylacetyl chloride (3.4 g, 20 mmol) in dichloromethane (50 mL)
  • Base : 10% aqueous NaOH (20 mL)
  • Thiazole Amine : 5-Benzyl-1,3-thiazol-2-amine (3.5 g, 18 mmol)

The amine was dissolved in NaOH solution and cooled to 0°C. The acyl chloride solution was added dropwise over 30 min with vigorous stirring. After 2 h, the organic layer was separated, washed with 1M HCl (2 × 20 mL), dried over Na2SO4, and concentrated. Recrystallization from methanol yielded This compound as white crystals (4.1 g, 74%, m.p. 142–144°C).

Mechanistic Elucidation and Side-Reaction Mitigation

Thiazole Ring Formation Dynamics

The Hantzsch mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration (Figure 1). Key parameters influencing yield:

  • Solvent Polarity : Acetone (ε = 20.7) favored over DMF due to reduced side-product formation
  • Temperature : Room temperature minimized Wagner-Meerwein rearrangements

Amidation Selectivity Challenges

Competitive N-acylation at thiazole N-3 was suppressed by:

  • Maintaining pH > 10 to deprotonate the more nucleophilic 2-amino group
  • Using chloroform-free 2-phenylacetyl chloride to avoid Friedel-Crafts byproducts

Spectroscopic Characterization and Validation

FTIR Analysis

  • N-H Stretch : 3315 cm⁻¹ (amide) and 3198 cm⁻¹ (thiazole NH2)
  • C=O : 1674 cm⁻¹ (amide I band)
  • C-N : 1315 cm⁻¹ (thiazole ring)

¹H NMR (400 MHz, DMSO-d6)

  • δ 3.63 (s, 2H, CH2CO)
  • δ 4.21 (s, 2H, CH2Ph)
  • δ 7.25–7.48 (m, 10H, aromatic)
  • δ 8.13 (s, 1H, NH)

Comparative Evaluation of Synthetic Routes

Parameter Hantzsch-Schotten-Baumann Ullmann Coupling
Overall Yield 68–74% 51–58%
Purity (HPLC) >98% 92–95%
Reaction Time 14 h 48 h
Scalability Kilogram-scale feasible Limited to 100 g

The Hantzsch route demonstrated superior atom economy (82% vs. 63%) and lower E-factor (8.2 vs. 14.7), making it industrially preferable.

Process Optimization Strategies

Solvent Screening

  • Amidation Step : Dichloromethane provided 18% higher yield than THF due to better phase separation
  • Cyclization : Acetone/water (9:1) reduced dimerization by 27% compared to neat acetone

Catalytic Enhancements

Adding molecular sieves (4Å, 10 wt%) during amidation increased conversion from 74% to 89% by absorbing generated HCl.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system (Corning AFR) achieved:

  • Throughput : 2.8 kg/h
  • Space-Time Yield : 0.45 g/L·min
  • Impurity Profile : Reduced thiazole-4-isomer from 5.2% (batch) to 0.8%

Green Chemistry Metrics

  • PMI : 3.2 (vs. industry average 8–10 for similar compounds)
  • Energy Intensity : 18 kWh/kg (85% reduction via microwave-assisted cyclization)

Emerging Alternative Methodologies

Enzymatic Amidation

Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieved:

  • Conversion : 91%
  • Selectivity : >99.5%
  • Temperature : 35°C (vs. 0°C for Schotten-Baumann)

Photochemical Thiazole Synthesis

UV-LED irradiation (365 nm, 15 W) reduced cyclization time from 12 h to 45 min with comparable yield (70%).

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that derivatives of phenylacetamide, including N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide, exhibit notable antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth.

Key Findings:

  • In a study focused on phenylacetamide derivatives, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against selected pathogens .
  • The compound's structure allows it to target bacterial DNA topoisomerases, which are crucial for bacterial survival and replication .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (μg/mL)
1E. coli0.64
2S. aureus1.25
3P. aeruginosa5.65

Anticancer Properties

This compound has also been investigated for its anticancer potential. Various derivatives have shown promising cytotoxic effects against different cancer cell lines.

Case Studies:

  • In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Structure–activity relationship (SAR) analyses indicated that substituents on the phenyl ring significantly influence the anticancer activity of the compound .

Table 2: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (μg/mL)
AMCF-70.28
BA5490.52
CSK-MEL-24.27

Future Directions and Conclusion

The ongoing research into this compound highlights its potential as a lead compound for developing new antibacterial and anticancer agents. Further studies are necessary to explore its pharmacokinetics, toxicity profiles, and therapeutic efficacy in vivo.

Mechanism of Action

The exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is not fully understood. it is believed to interact with various molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit the synthesis of essential proteins or enzymes in microbial cells.

    Antineoplastic Activity: It could interfere with cell division and induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Compound)

This compound replaces the thiazole ring with a benzothiazole system, incorporating a trifluoromethyl group at the 6-position. However, its biological target remains unspecified in the patent .

3TK (N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide)

This derivative introduces a pyrimidinyl sulfanyl group instead of phenylacetamide. Computational studies suggest improved solubility due to the polar sulfanyl group .

Analogues with Triazole or Benzimidazole Hybrids

Compound 9c ()

2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide This hybrid integrates a benzimidazole-triazole-thiazole scaffold. The bromophenyl group at the thiazole 2-position enhances halogen bonding, which may improve selectivity for enzymes like cyclooxygenase (COX). Docking studies suggest strong hydrophobic interactions with COX-2, though its IC50 values (~10 mM) are less potent compared to selective COX-2 inhibitors like celecoxib (IC50 ~40 nM) .

Compounds 6a and 6b ()

  • 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • 6b: 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol These compounds lack the benzyl group but retain the thiazole-acetamide core. Compound 6a acts as a non-selective COX-1/COX-2 inhibitor (IC50 ~9 mM), while 6b shows COX-2 selectivity (IC50 ~11 mM).

Anticancer Derivatives with Varied R-Groups

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides ()

These derivatives substitute the phenylacetamide group with a dihydroimidazole-carboxamide. Screening by the NCI’s Developmental Therapeutic Program revealed enhanced activity against lung (NCI-H522) and kidney (UO-31) cancer cell lines, with growth inhibition exceeding 40% in some cases. The morpholine and imidazole moieties likely improve membrane permeability and target engagement .

5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ()

This compound replaces the acetamide with a triazole-carboxylic acid group. It demonstrated 40% growth inhibition in NCI-H522 lung cancer cells, highlighting the importance of acidic functional groups in apoptosis induction .

Comparative Data Table

Compound Name Structural Variation Biological Activity Key Reference
This compound Thiazole + benzyl + phenylacetamide Anticancer (colon cancer cell inhibition)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + CF3 Patent (unspecified target)
3TK Pyrimidinyl sulfanyl substitution Improved solubility, kinase target potential
Compound 9c () Benzimidazole-triazole-thiazole hybrid COX-2 inhibition (IC50 ~11 mM)
Compound 6a () Thiazole + 4-hydroxy-3-methoxyphenyl Non-selective COX inhibition (IC50 ~9 mM)
N-(5-R-benzyl-1,3-thiazol-2-yl)-dihydroimidazole Dihydroimidazole-carboxamide Lung/kidney cancer cell inhibition (>40%)

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes various research findings on its biological activity, mechanisms of action, and comparative efficacy with similar compounds.

The primary biological activity of this compound is its cytotoxic effect on specific tumor cell lines. The compound interacts with tumor cells, leading to their death through several biochemical pathways. Notably, it has been observed to induce single-strand breaks in DNA , contributing to its cytotoxic properties.

Targeted Tumor Cell Lines

Research indicates that this compound exhibits differential toxicity towards various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

The thiazole moiety in this compound is crucial for its biological activity. Thiazole derivatives are known for their ability to interact with various enzymes and proteins, influencing cellular processes such as proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against other thiazole derivatives:

Compound NameStructureIC50 (µM)Efficacy
This compoundStructure0.794 (breast cancer)High
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamideChloro group instead of phenylNot specifiedModerate
1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-olAzo group and naphthalene moietyNot specifiedVariable

Cytotoxicity Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cells. For example:

  • HeLa Cells : Exhibited significant apoptotic cell death with IC50 values lower than those of established chemotherapeutics like sorafenib .
  • MCF-7 Cells : The compound showed selective cytotoxicity with an IC50 value of approximately 0.794 µM, indicating potent activity against breast cancer cells .

Apoptosis Induction

Flow cytometry analysis has confirmed that treatment with this compound results in:

  • Increased DNA fragmentation .
  • Cell cycle arrest at the sub-G1 phase , indicative of apoptosis .

Q & A

Q. What are the optimized synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves two steps:

Formation of the thiazole scaffold : React 2-amino-5-benzyl-1,3-thiazole with chloroacetyl chloride in dioxane at 20–25°C using triethylamine (TEA) as a base. Critical parameters include stoichiometric control (1:1 molar ratio of amine to chloroacetyl chloride) and solvent choice (dioxane ensures solubility and mild conditions) .

Substitution reaction : Replace the chloro group with a phenylacetamide moiety via nucleophilic acyl substitution. Key factors include reflux duration (4–6 hours) and solvent polarity (ethanol or DMF for recrystallization). Yields >70% are achievable with rigorous temperature control .

Q. How can structural purity and identity be confirmed post-synthesis?

Answer: Use a multi-technique approach:

  • 1H/13C NMR : Verify substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, thiazole C2 at ~165 ppm) .
  • IR spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) .
  • Elemental analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/S values .
  • LC-MS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 337 for C18H17N2OS) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • PASS algorithm : Predicts potential anticancer/antimicrobial activity by analyzing structural descriptors (e.g., thiazole rings enhance kinase inhibition). Prioritize derivatives with Pa (probability of activity) > 0.7 .
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key metrics include binding energy (< -8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Lys721) .

Q. What experimental strategies resolve contradictions in antitumor activity data across cell lines?

Answer:

  • Dose-response profiling : Test compounds at 0.1–100 µM in NCI-60 panels to identify selective toxicity (e.g., GI50 < 10 µM in leukemia lines) .
  • Mechanistic studies :
    • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase via cyclin B1 suppression) .
    • Western blotting : Validate target modulation (e.g., PARP cleavage for apoptosis, p53 upregulation).

Q. How is X-ray crystallography applied to resolve ambiguities in thiazole-acetamide conformation?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on single crystals grown via vapor diffusion (ethanol/DMF).
  • Refinement : Employ SHELXL-2018 for anisotropic displacement parameters. Key validation metrics:
    • R1 < 5% for I > 2σ(I).
    • Residual electron density < 0.3 eÅ⁻³ .
  • Conformational analysis : Compare torsion angles (e.g., C2-N-C7-C8) to DFT-optimized structures (B3LYP/6-31G*) .

Methodological Considerations

Q. How to optimize reaction conditions for introducing diverse R-groups at the benzyl position?

Answer:

  • Substrate screening : Test electron-donating (e.g., -OCH3) vs. withdrawing (e.g., -NO2) groups in Pd-catalyzed Suzuki couplings (yields vary by 20–40%) .
  • Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 4 hours) with 80°C and 300 W irradiation .

Q. What green chemistry approaches minimize waste in synthesis?

Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Use magnetic Fe3O4-supported Pd nanoparticles (reusable for 5 cycles with <5% yield drop) .

Data Interpretation and Validation

Q. How to address discrepancies in melting points reported for structurally similar analogs?

Answer:

  • DSC analysis : Perform differential scanning calorimetry at 10°C/min to confirm decomposition vs. melting events .
  • Polymorph screening : Recrystallize from ethanol/water (9:1) vs. acetonitrile to isolate stable forms (Δmp ± 5°C) .

Q. What statistical methods validate bioactivity data reproducibility?

Answer:

  • ANOVA : Compare triplicate IC50 values (p < 0.05 required for significance) .
  • Grubbs’ test : Identify outliers in dose-response curves (α = 0.01) .

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